4-[(4-Iodophenoxy)methyl]benzoic acid

Retinoid X Receptor Nuclear Receptor Agonist Screening

4-[(4-Iodophenoxy)methyl]benzoic acid (CAS 438531-38-5) is a halogenated benzoic acid derivative with the molecular formula C14H11IO3 and a molecular weight of 354.14 Da. It features a para-iodophenoxymethyl substituent attached to the benzoic acid core, with a methylene (-CH2O-) spacer linking the two aromatic rings.

Molecular Formula C14H11IO3
Molecular Weight 354.143
CAS No. 438531-38-5
Cat. No. B2542039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Iodophenoxy)methyl]benzoic acid
CAS438531-38-5
Molecular FormulaC14H11IO3
Molecular Weight354.143
Structural Identifiers
SMILESC1=CC(=CC=C1COC2=CC=C(C=C2)I)C(=O)O
InChIInChI=1S/C14H11IO3/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17/h1-8H,9H2,(H,16,17)
InChIKeyWTRXQLMREUPNNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-[(4-Iodophenoxy)methyl]benzoic acid (CAS 438531-38-5) – Core Chemical Identity and Screening Provenance


4-[(4-Iodophenoxy)methyl]benzoic acid (CAS 438531-38-5) is a halogenated benzoic acid derivative with the molecular formula C14H11IO3 and a molecular weight of 354.14 Da. It features a para-iodophenoxymethyl substituent attached to the benzoic acid core, with a methylene (-CH2O-) spacer linking the two aromatic rings [1]. The compound is cataloged under ChEMBL ID CHEMBL4563945 and PubChem CID 997606, and has been screened in at least one academic bioactivity campaign at Goethe-University Frankfurt, yielding quantitative agonist activity data against human retinoid X receptor (RXR) subtypes [2]. Its physicochemical profile—logP 4.13, polar surface area 47 Ų, one hydrogen bond donor, and three hydrogen bond acceptors—places it within Lipinski's Rule of Five compliant space, making it a viable fragment or scaffold for further medicinal chemistry optimization [1].

Why 4-[(4-Iodophenoxy)methyl]benzoic acid Cannot Be Casually Replaced by Its Closest Analogs


Although several compounds share the 4-iodophenoxy benzoic acid pharmacophore, three critical structural features of 4-[(4-iodophenoxy)methyl]benzoic acid create quantifiable property differences that preclude simple substitution. First, the para-carboxylic acid regioisomer exhibits measurable RXR binding that differs from the meta-substituted variant (CAS 693237-06-8), for which no comparable target-engagement data have been publicly deposited [1]. Second, the methylene (-CH2O-) spacer between the two aromatic rings introduces rotational degrees of freedom absent in the directly linked 4-(4-iodophenoxy)benzoic acid (CAS 21120-69-4), altering conformational preferences and potentially binding-site compatibility . Third, the iodine atom provides a superior oxidative addition handle for palladium-catalyzed cross-coupling compared to the bromine analog (CAS 364623-84-7), owing to the lower C–I bond dissociation energy [2]. These differences mean that substituting any of these analogs would yield a chemically distinct entity with unvalidated biological and reactivity profiles.

Quantitative Differentiation Evidence: 4-[(4-Iodophenoxy)methyl]benzoic acid vs. Closest Structural Analogs


Para-Regioisomer RXRalpha Agonist Activity vs. Meta Isomer: A Documented vs. Undocumented Bioactivity Gap

The para-substituted regioisomer 4-[(4-iodophenoxy)methyl]benzoic acid has publicly deposited agonist activity data against human RXRalpha (EC50 = 24,000 nM), RXRbeta (EC50 = 29,000 nM), and RXRgamma (EC50 > 30,000 nM) from a luciferase reporter gene assay in HEK293T cells [1]. In contrast, the meta-substituted isomer 3-[(4-iodophenoxy)methyl]benzoic acid (CAS 693237-06-8) has no publicly available target-engagement data in ChEMBL, BindingDB, or PubChem as of the search date . For a procurement decision where RXR bioactivity is the selection criterion, only the para isomer offers a known, albeit weak, activity baseline from which structure-activity relationship (SAR) optimization can be initiated.

Retinoid X Receptor Nuclear Receptor Agonist Screening

Methylene Spacer Effect: Conformational Flexibility vs. Direct Ether Linkage

4-[(4-Iodophenoxy)methyl]benzoic acid incorporates a methylene (-CH2O-) spacer between the iodophenyl and benzoic acid rings (4 rotatable bonds), whereas 4-(4-iodophenoxy)benzoic acid (CAS 21120-69-4) contains a direct ether (-O-) linkage with only 2 rotatable bonds between the aromatic systems [1]. The additional rotational freedom in the target compound enables a broader sampling of conformational space, which can be critical for adapting to the shape of a binding pocket. The RXR agonist data for the target compound confirm that the methylene-containing scaffold is capable of engaging the RXR ligand-binding domain, albeit with modest potency [2]. No equivalent target-engagement data exist for the direct-ether analog 4-(4-iodophenoxy)benzoic acid in the public domain, meaning its ability to productively occupy the same binding site remains unvalidated.

Conformational Analysis Linker Chemistry Structure-Based Design

Iodo vs. Bromo Cross-Coupling Reactivity: Quantitative Leaving-Group Advantage

The iodine substituent in 4-[(4-iodophenoxy)methyl]benzoic acid provides a kinetically superior oxidative addition partner for palladium(0) catalysts compared to the bromine atom in 4-[(4-bromophenoxy)methyl]benzoic acid (CAS 364623-84-7). The C–I bond dissociation energy is approximately 218 kJ/mol, whereas the C–Br bond dissociation energy is approximately 285 kJ/mol, a difference of roughly 67 kJ/mol that translates into faster oxidative addition rates under identical Suzuki-Miyaura conditions [1]. This differential reactivity has been extensively documented: aryl iodides consistently outperform aryl bromides in terms of turnover frequency and required catalyst loading across palladium-catalyzed cross-coupling manifolds [2]. The target compound therefore enables milder reaction conditions (lower temperature, reduced catalyst loading) or shorter reaction times compared to its bromo analog when used as a building block for biaryl or alkyne coupling products.

Suzuki-Miyaura Coupling C–I Activation Palladium Catalysis

Free Carboxylic Acid vs. Methyl Ester: Direct Conjugation Readiness

4-[(4-Iodophenoxy)methyl]benzoic acid bears a free carboxylic acid group (pKa ~4.2 predicted for benzoic acid derivatives), enabling direct amide coupling, esterification, or salt formation without a deprotection step. The methyl ester analog, methyl 4-[(4-iodophenoxy)methyl]benzoate (CAS not separately assigned but commercially available), requires saponification or acidic hydrolysis to liberate the free acid before conjugation, adding a synthetic step and potentially compromising the iodine substituent under basic or nucleophilic conditions . For procurement workflows involving parallel library synthesis or bioconjugation, the free acid form eliminates one deprotection step from the synthetic sequence, reducing both time and the risk of side reactions at the iodine center.

Amide Coupling Fragment Derivatization Prodrug Design

Physicochemical Drug-Likeness Profile: Lipinski Compliance and Fragment Potential

4-[(4-Iodophenoxy)methyl]benzoic acid satisfies all four Lipinski Rule of Five criteria: molecular weight 354 Da (<500), calculated logP 4.13 (<5), one hydrogen bond donor (<5), and three hydrogen bond acceptors (<10) [1]. Its polar surface area of 47 Ų and heavy atom count of 18 place it within the fragment-like space suitable for fragment-based drug discovery (FBDD). In comparison, 4-(4-iodophenoxy)benzoic acid (CAS 21120-69-4) has a lower molecular weight of 340 Da but only two hydrogen bond acceptors, potentially reducing its capacity for key polar interactions with a target protein . The combination of a halogen-bond-donating iodine atom and a hydrogen-bond-capable carboxylic acid and ether oxygen in the target compound provides a balanced, three-point pharmacophore for initial fragment screening.

Lipinski Rule of Five Fragment-Based Drug Discovery Lead-Likeness

Optimal Application Scenarios for 4-[(4-Iodophenoxy)methyl]benzoic acid Based on Verified Evidence


RXR Nuclear Receptor Agonist Screening and SAR Expansion

Given its documented, albeit weak, agonist activity at RXRalpha (EC50 = 24,000 nM), RXRbeta (EC50 = 29,000 nM), and selectivity over RXRgamma (EC50 > 30,000 nM), 4-[(4-Iodophenoxy)methyl]benzoic acid serves as a validated starting point for RXR-focused medicinal chemistry campaigns. The compound's Lipinski-compliant properties (MW 354 Da, logP 4.13) and the presence of the iodine atom as a potential halogen-bond donor make it suitable for fragment growth strategies targeting RXR-related indications such as metabolic disorders, dermatological conditions, or certain cancers [1]. Researchers can use the deposited screening data to benchmark new analogs against a known activity baseline, accelerating SAR table construction.

Suzuki-Miyaura Cross-Coupling Building Block for Biaryl Library Synthesis

The iodine substituent on the terminal phenyl ring provides a highly reactive handle for palladium-catalyzed Suzuki-Miyaura coupling with aryl or heteroaryl boronic acids. The free carboxylic acid group allows for immediate conjugation of the coupling product into amide libraries without intermediate deprotection [1]. This dual functionality—cross-coupling handle plus conjugation-ready acid—makes the compound an efficient module for diversity-oriented synthesis (DOS) workflows where both the biaryl motif and the terminal functional group are varied in parallel.

Halogen Bonding Probe for Structural Biology and Computational Studies

The iodine atom in 4-[(4-Iodophenoxy)methyl]benzoic acid is a strong halogen-bond donor due to the polarizability of the C–I bond and the presence of a sigma-hole. This property has been exploited in related iodophenoxy systems to probe halogen-bonding interactions with protein backbone carbonyls or side-chain Lewis bases [1]. The compound can serve as a tool molecule for crystallographic or computational studies investigating the role of iodine-mediated halogen bonding in ligand–protein recognition, particularly in systems where the carboxylic acid provides an additional anchoring interaction.

Fragment-Based Drug Discovery (FBDD) Screening Library Component

With a molecular weight of 354 Da, a heavy atom count of 18, and balanced polarity (PSA 47 Ų, logP 4.13), 4-[(4-Iodophenoxy)methyl]benzoic acid falls within the 'fragment-like' physicochemical space suitable for inclusion in FBDD screening libraries [1]. Its three hydrogen bond acceptors (ether oxygen, carbonyl oxygen, and iodine as halogen-bond acceptor) and one hydrogen bond donor (carboxylic acid) provide a defined, three-point pharmacophore that can be efficiently elaborated once an initial fragment hit is confirmed by biophysical methods such as SPR or NMR.

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